molecular formula C10H20N4O3S2 B4756438 N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide

N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide

Cat. No.: B4756438
M. Wt: 308.4 g/mol
InChI Key: OYJLDBWOBQOBNE-UHFFFAOYSA-N
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Description

N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of hydrazine derivatives with carbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is investigated for its biological activity, including its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide analogs: Compounds with slight modifications in the piperidine ring or sulfonyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-ethyl-3-[(1-methylsulfonylpiperidine-3-carbonyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O3S2/c1-3-11-10(18)13-12-9(15)8-5-4-6-14(7-8)19(2,16)17/h8H,3-7H2,1-2H3,(H,12,15)(H2,11,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJLDBWOBQOBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1CCCN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
Reactant of Route 2
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N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
Reactant of Route 3
N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
Reactant of Route 4
N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
Reactant of Route 5
N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
Reactant of Route 6
N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide

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